Zelnecirnon, also known as RPT193, is a small molecule compound developed by RAPT Therapeutics. It functions as a C-C chemokine receptor type 4 antagonist, primarily targeting the recruitment of T-helper type 2 cells in various inflammatory diseases. This compound is currently under investigation for its efficacy in treating conditions such as atopic dermatitis and asthma. The development of Zelnecirnon highlights the potential for oral therapies in managing inflammatory responses, providing a more convenient alternative to traditional injectable treatments like Dupixent.
Zelnecirnon is classified as a CCR4 antagonist and is part of a broader category of immunomodulatory agents. It has been designed to selectively inhibit the CCR4 receptor, which plays a crucial role in the immune system's response to inflammation and cancer. The compound has been identified with the CAS number 2366152-15-8 and is currently in clinical trials for various indications related to inflammatory diseases.
The synthesis of Zelnecirnon involves multiple steps that focus on creating a compound capable of effectively antagonizing the CCR4 receptor. While specific synthetic routes have not been detailed in the available literature, typical methods for synthesizing similar small molecules include:
The synthesis likely includes:
Zelnecirnon's molecular structure features key functional groups that enable its interaction with the CCR4 receptor. The specific structural formula has not been disclosed in detail, but it is characterized by:
The molecular weight of Zelnecirnon is approximately 420.53 g/mol, which is typical for small molecule drugs aimed at modulating immune responses.
Zelnecirnon undergoes several chemical reactions within biological systems:
Understanding these reactions is crucial for predicting the drug's behavior in vivo, including its efficacy and potential side effects.
Zelnecirnon acts primarily through its antagonistic effect on the CCR4 receptor. By blocking this receptor, it:
Clinical studies have shown promising results regarding Zelnecirnon's ability to improve symptoms in patients with atopic dermatitis, demonstrating its potential as an effective treatment option.
Relevant data from studies indicate that Zelnecirnon maintains stability over a range of pH levels commonly encountered in gastrointestinal environments.
Zelnecirnon's primary applications are in the treatment of inflammatory diseases such as:
The development of Zelnecirnon represents a significant advancement in oral therapies targeting immune modulation, offering hope for patients with unmet medical needs.
Chemokine Receptor 4 (CCR4), a G protein-coupled receptor, has emerged as a mechanistically compelling target for treating type 2 inflammatory disorders due to its specific expression on pro-inflammatory T-helper 2 cells, regulatory T cells, and skin-homing lymphocytes. The receptor binds ligands C-C Chemokine Ligand 17 and C-C Chemokine Ligand 22, which are overexpressed in inflammatory microenvironments. Zelnecirnon (RPT193) is an orally bioavailable small molecule designed to selectively antagonize CCR4, thereby inhibiting the migration of pathogenic T-helper 2 cells into inflamed tissues. Preclinical evidence demonstrates that Zelnecirnon achieves half-maximal inhibitory concentration values of approximately 370 nM in chemotaxis assays, effectively suppressing T-helper 2 cell migration in vitro [9]. This specificity positions CCR4 inhibition upstream of cytokine-targeted biologics, potentially offering broader immunomodulatory effects than interleukin-4 receptor alpha or interleukin-13 inhibitors [1] [7].
Clinical validation emerged from a randomized Phase 1b trial in moderate-to-severe atopic dermatitis subjects (n=31), where Zelnecirnon monotherapy (400 mg daily) demonstrated significant biological activity. After four weeks, treated patients exhibited a 36.3% reduction in Eczema Area and Severity Index score versus 17.0% with placebo, confirming target engagement and downstream immunomodulatory effects [1] [5]. Transcriptional analyses further revealed that Zelnecirnon normalized type 2 inflammation signatures in human skin, supporting CCR4’s mechanistic role in T-helper 2 cell-mediated pathology [7].
Table 1: Key Preclinical and Clinical Evidence Supporting CCR4 as a Therapeutic Target
| Evidence Type | Experimental System | Key Finding | Implication |
|---|---|---|---|
| In vitro binding | Human T-helper 2 cells | IC₅₀ ≈ 370 nM for chemotaxis inhibition | High-affinity CCR4 blockade |
| Phase 1b clinical | Atopic dermatitis patients (n=21 treated) | 36.3% EASI improvement vs 17.0% placebo (Day 29) | Proof of mechanism in human disease |
| Transcriptomics | Skin biopsies | Downregulation of T-helper 2 genes (e.g., CCL17, IL13) | Target engagement and pathway modulation |
The Chemokine Receptor 4 / C-C Chemokine Ligand 17 / C-C Chemokine Ligand 22 axis orchestrates pathological immune cell trafficking through a coordinated multistep adhesion cascade. During inflammation, endothelial cells upregulate adhesion molecules and secrete C-C Chemokine Ligand 17 and C-C Chemokine Ligand 22, creating chemotactic gradients. Circulating CCR4⁺ lymphocytes undergo selectin-mediated tethering and rolling along vascular endothelium, followed by chemokine-triggered integrin activation (e.g., lymphocyte function-associated antigen 1). This culminates in firm arrest, transendothelial migration, and tissue infiltration [4] [8].
In allergic pathologies, dysregulated amplification of this axis occurs. Keratinocytes and dendritic cells in atopic dermatitis lesions overproduce C-C Chemokine Ligand 17 (up to 10-fold versus healthy skin), while bronchial epithelium in asthma similarly overexpresses C-C Chemokine Ligand 22. This chemokine overexpression correlates with disease severity and creates self-sustaining inflammatory circuits. For example, Merkel cell carcinoma studies revealed that C-C Chemokine Ligand 17 overexpression activates mitogen-activated protein kinase and nuclear factor kappa B pathways, establishing feed-forward loops that amplify local inflammation [6]. Crucially, Zelnecirnon interrupts this cascade by competitively binding Chemokine Receptor 4, preventing G protein activation and subsequent intracellular calcium flux required for lymphocyte migration [1] [9].
Table 2: Chemokine Receptor 4 Ligand Overexpression Across Inflammatory Pathologies
| Disease Context | Primary Source of Ligands | Ligand Elevation vs Healthy | Functional Consequence |
|---|---|---|---|
| Atopic dermatitis | Keratinocytes, dendritic cells | C-C Chemokine Ligand 17: 8-10× | Recruitment of T-helper 2/T-helper 17 cells |
| Asthma | Bronchial epithelium | C-C Chemokine Ligand 22: 6-8× | Airway infiltration of CCR4⁺ lymphocytes |
| Atherosclerosis | Foam cells, endothelium | C-C Chemokine Ligand 17: 4-5× | T-regulatory cell homing to plaques |
| Cutaneous T-cell lymphoma | Malignant T cells | C-C Chemokine Ligand 17: >10× | Autocrine growth promotion |
Transcriptomic analyses of inflamed tissues provide unequivocal evidence of Chemokine Receptor 4 pathway dysregulation in type 2 inflammation. Genome-wide expression profiling of atopic dermatitis lesions reveals coordinated upregulation of CCL17 (4.8-fold), CCL22 (3.7-fold), and Chemokine Receptor 4 (2.9-fold) versus non-lesional skin, forming a conserved "chemokine axis" signature. This signature correlates with T-helper 2 cell-selective transcripts (interleukin-4, interleukin-5, interleukin-13) and inversely associates with epidermal barrier genes (filaggrin, loricrin) [1] [7]. Similar dysregulation occurs in asthma, where bronchial biopsies demonstrate CCL22 overexpression (5.2-fold) that quantitatively correlates with airflow obstruction [3].
Zelnecirnon modulates this pathogenic transcriptome. In the Phase 1b trial, post-treatment skin biopsies from responders showed significant downregulation of CCL17 (p<0.01), interleukin-31 (p<0.05), and thymic stromal lymphopoietin (p<0.05), alongside upregulation of barrier differentiation markers (filaggrin: 1.8-fold; involucrin: 1.5-fold). Crucially, these molecular changes preceded clinical improvement and strongly correlated with Eczema Area and Severity Index score reductions (r=0.72, p<0.001), suggesting they represent a pharmacodynamic biomarker of target engagement [1] [7]. Single-cell sequencing further elucidated that Zelnecirnon normalizes dendritic cell maturation signatures, reducing their expression of CCL17 and co-stimulatory molecules, thereby disrupting T cell activation loops [3] [8].
Table 3: Transcriptional Changes in Atopic Dermatitis Following Chemokine Receptor 4 Antagonism
| Gene Category | Representative Transcripts | Change with Zelnecirnon (vs Placebo) | Biological Significance |
|---|---|---|---|
| Chemokine axis | CCL17, CCL22, CCR4 | ↓ 2.1-2.9× (p<0.01) | Reduced chemotactic gradient formation |
| T-helper 2 cytokines | interleukin-4, interleukin-13, interleukin-31 | ↓ 1.8-2.4× (p<0.05) | Suppressed type 2 inflammation |
| Barrier proteins | filaggrin, involucrin, loricrin | ↑ 1.5-1.8× (p<0.05) | Enhanced epidermal differentiation |
| Dendritic cell activation | CD80, CD86, CD83 | ↓ 1.7-2.0× (p<0.01) | Reduced antigen presentation capacity |
These comprehensive transcriptional profiles confirm that Chemokine Receptor 4 inhibition targets upstream drivers of immune polarization and barrier dysfunction, providing a mechanistic foundation for its therapeutic efficacy in allergic diseases. The consistent molecular response across studies highlights the centrality of the Chemokine Receptor 4 / C-C Chemokine Ligand 17 / C-C Chemokine Ligand 22 axis in sustaining type 2 inflammation [1] [3] [7].
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1